molecular formula C21H27N7O B2875661 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one CAS No. 920186-18-1

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one

Cat. No.: B2875661
CAS No.: 920186-18-1
M. Wt: 393.495
InChI Key: YFYWSSIPXXIOBB-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a 3-benzyl-substituted triazolo[4,5-d]pyrimidine core linked to a piperazine ring. The piperazine is further functionalized with a 2-ethylbutanoyl group at the 1-position (Figure 1). The structure combines a hydrophobic benzyl group, a polar piperazine moiety, and a branched alkyl ketone, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-ethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-3-17(4-2)21(29)27-12-10-26(11-13-27)19-18-20(23-15-22-19)28(25-24-18)14-16-8-6-5-7-9-16/h5-9,15,17H,3-4,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYWSSIPXXIOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Commonly, this is achieved through the reaction of benzyl azide with a suitable alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

    Attachment of the Piperazine Ring: The triazolopyrimidine intermediate is then reacted with piperazine under nucleophilic substitution conditions.

    Final Coupling: The resulting intermediate is coupled with 2-ethylbutan-1-one using standard carbonyl chemistry, often involving reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the subsequent steps to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like NaH or K2CO3.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular pathways.

    Medicine: Explored as a potential therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Modifications: Triazolopyrimidine Substitutions

Position 5 Modifications
  • 3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (Compound 7, ) A propylthio group at position 5 introduces sulfur-mediated hydrophobic interactions. Lacks the 2-ethylbutanoyl group, resulting in reduced molecular weight (392.16 g/mol vs. target compound’s ~455–470 g/mol).
Position 3 Modifications
  • RG7774 () Features a 5-tert-butyl group and a (1-methyl-1H-tetrazol-5-yl)methyl substituent at position 3. The tetrazole ring enhances hydrogen-bonding capacity, contrasting with the benzyl group in the target compound.

Piperazine Functionalization

Compound Name Piperazine Substituent Molecular Weight (g/mol) Key Properties Source
Target Compound 2-Ethylbutanoyl ~455–470* Enhanced lipophilicity
1-(4-(3-Benzyl-triazolopyrimidin-7-yl)piperazin-1-yl)ethan-1-one (7b) Acetyl 399.45 Higher solubility
4-(3-Benzyl-triazolopyrimidin-7-yl)piperazin-1-ylmethanone 4-tert-Butylphenyl ketone 455.56 Aromatic π-π interactions
1-{3-Benzyl-triazolopyrimidin-7-yl}piperazine dihydrochloride Free amine (dihydrochloride) 295.28 High solubility (salt form)

*Estimated based on analogous structures in .

  • 4-tert-Butylphenyl Methanone (): The bulky aromatic group may enhance target affinity through hydrophobic stacking but could reduce metabolic stability .

Key Research Findings

  • Structure-Activity Relationships (SAR): Acylation of the piperazine nitrogen (e.g., acetyl vs. 2-ethylbutanoyl) modulates lipophilicity and membrane permeability. Substituents at position 5 of the triazolopyrimidine core (e.g., propylthio in ) influence target selectivity .
  • Physicochemical Properties: Salt forms (e.g., dihydrochloride in ) improve aqueous solubility but may limit blood-brain barrier penetration . Branched acyl chains (e.g., 2-ethylbutanoyl) may enhance metabolic stability compared to linear chains .

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